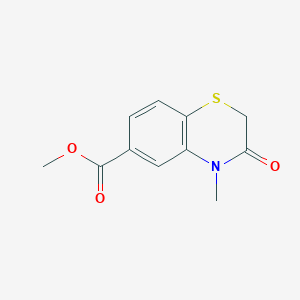

![molecular formula C14H16N2O B1303591 1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine CAS No. 112758-90-4](/img/structure/B1303591.png)

1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine

説明

The compound "1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine" is a derivative of the pyrrolo[1,2-a]pyrazine class, which is a fused bicyclic structure consisting of a pyrrolo ring joined to a pyrazine ring. This class of compounds has been the subject of various studies due to their potential biological activities and their use as scaffolds in medicinal chemistry .

Synthesis Analysis

The synthesis of tetrahydropyrrolo[1,2-a]pyrazine derivatives can be achieved through different synthetic routes. One approach involves the reaction of 1-(2-haloethyl)pyrrole-2-carbaldehydes with chiral auxiliaries such as (1S)-1-phenylglycinol or (1S)-valinol to form fused tricyclic oxazolidines, which are then converted to 1,2-disubstituted tetrahydropyrrolo[1,2-a]pyrazines by the addition of organometallic reagents . Another method includes the sequential reaction of pentafluoropyridine with sodium phenylsulfinate and an appropriate diamine to synthesize polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds .

Molecular Structure Analysis

The molecular structure of pyrazine derivatives can be complex, with the potential for various substituents to influence the overall conformation and properties of the molecule. X-ray powder diffraction data have been reported for related compounds, providing detailed information on the crystal structure and confirming the absence of detectable impurities . Additionally, NMR spectroscopy has been used to characterize the structure of pyrazole derivatives, revealing the presence of intramolecular hydrogen bonds and tautomeric forms .

Chemical Reactions Analysis

Pyrrolo[1,2-a]pyrazine derivatives can undergo a range of chemical reactions, expanding their chemical diversity. For instance, electrophilic acylation followed by aldol condensation has been used to create a new chemical library with distinctive substitution patterns . Moreover, reactions with nucleophiles have been demonstrated to give access to various polysubstituted ring-fused systems . The reactivity of these compounds can be influenced by the nature of the substituents, as seen in the biological screening results where the orientation of methoxy groups on the aromatic ring played a crucial role in the inhibition of human lymphoma U937 cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[1,2-a]pyrazine derivatives are influenced by their molecular structure. Spectral, magnetic, thermal, and electrical studies have been conducted on related compounds, revealing properties such as octahedral structure, thermogravimetric behavior, and electrical conductivity . The presence of substituents like methoxy groups can significantly affect these properties, as well as the biological activity of the compounds .

科学的研究の応用

Pharmacological Activities and Therapeutic Potentials

1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine, as a pyrazine derivative, is part of a broader class of compounds known for their diverse pharmacological effects. Pyrazine derivatives have been investigated for their antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, hypnotic, and analgesic properties. The rapid growth in the number of investigated compounds within this class indicates a significant potential for the development of new pharmaceuticals. Notably, inhibitors of protein kinases and β-secretase are among the most promising areas of application, suggesting potential use in antiproliferative therapies and Alzheimer’s disease treatment, respectively (Doležal & Zítko, 2015).

Contributions to Food Science

The generation of pyrazines through the Maillard reaction (MR) significantly contributes to the flavor profile of food products, offering baking, roasted, and nutty flavors. Control strategies for pyrazine generation highlight the dual need to promote desirable flavors while minimizing harmful Maillard reaction products (MRPs), off-flavors, and undesirable color changes. Emerging technologies, such as ultrasound, have been promoted for enhancing pyrazine formation, showcasing the compound’s importance in food science and technology (Yu et al., 2021).

Role in Heterocyclic Chemistry

In the realm of organic chemistry, the utility of pyrazine derivatives extends to the synthesis of complex molecules. Multi-component reactions (MCRs) are particularly noteworthy for their atom economy and eco-friendliness, enabling the synthesis of fused heterocycles, such as Pyrrolo-pyrazine, in a single step. This highlights the adaptability and significance of pyrazine derivatives in contributing to the development of novel compounds with potential applications in various fields, including pharmaceuticals (Dhanalakshmi et al., 2021).

将来の方向性

Pyrrolopyrazine derivatives, including “1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine”, have shown a wide range of biological activities, making them an attractive scaffold for drug discovery research . Future research could focus on exploring their synthetic pathways, biological activities, and potential applications in pharmaceuticals .

特性

IUPAC Name |

1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-17-12-6-4-11(5-7-12)14-13-3-2-9-16(13)10-8-15-14/h2-7,9,14-15H,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUFGJNASUNOHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C3=CC=CN3CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377894 | |

| Record name | 1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine | |

CAS RN |

112758-90-4 | |

| Record name | 1,2,3,4-Tetrahydro-1-(4-methoxyphenyl)pyrrolo[1,2-a]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112758-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1303536.png)

![Ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B1303538.png)

![1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B1303544.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)

![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)